1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

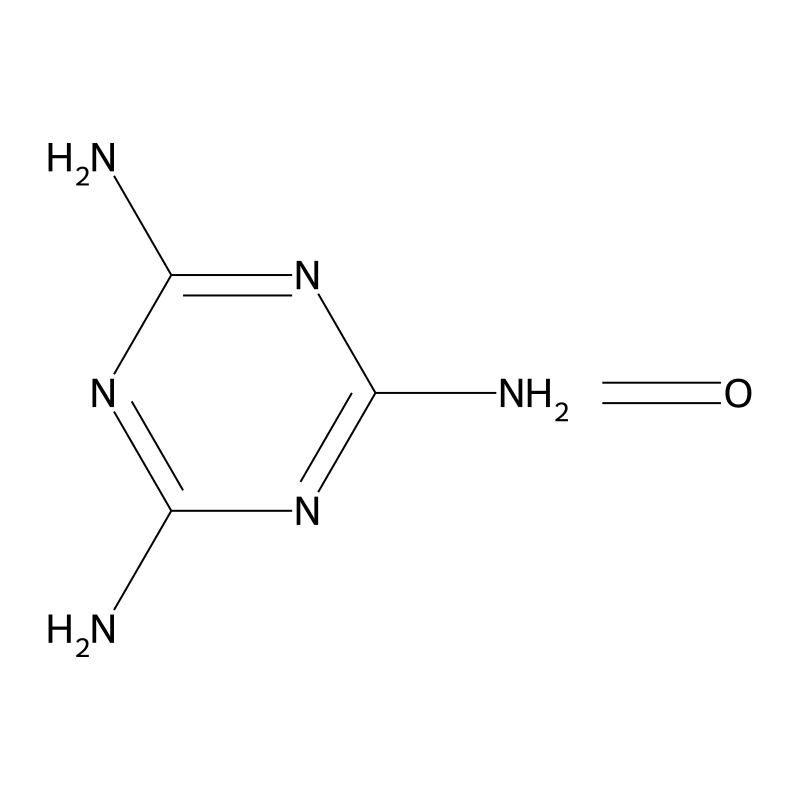

1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated, commonly referred to as melamine-formaldehyde resin, is a synthetic polymer characterized by its thermosetting properties. It is produced through the reaction of melamine and formaldehyde, resulting in a durable and versatile material used in various industrial applications. The molecular formula of this compound is C4H8N6O, and its molecular weight is approximately 126.1199 g/mol .

The structure of 1,3,5-triazine-2,4,6-triamine consists of a triazine ring with three amine groups and incorporates formaldehyde as a cross-linking agent. This configuration contributes to the polymer's rigidity and thermal stability, making it suitable for high-performance applications .

The primary chemical reaction involved in the synthesis of 1,3,5-triazine-2,4,6-triamine involves the condensation of melamine with formaldehyde. The reaction can be represented as follows:

This reaction typically occurs under acidic or basic conditions and leads to the formation of a three-dimensional network structure through cross-linking. The resulting thermosetting resin is insoluble in water and organic solvents due to its extensive cross-linking .

The synthesis of 1,3,5-triazine-2,4,6-triamine involves several methods:

- Condensation Polymerization: This is the most common method where melamine reacts with formaldehyde in an aqueous solution under controlled pH conditions.

- Methylation: The polymer can be methylated using methylating agents such as dimethyl sulfate or methyl chloride to enhance its properties.

- Catalytic Methods: Catalysts such as acids or bases are often employed to facilitate the reaction and improve yield .

These methods allow for variations in the final product's properties by adjusting reaction conditions such as temperature, pH, and reactant ratios.

1,3,5-Triazine-2,4,6-triamine has numerous applications across various industries:

- Adhesives: Used in making strong adhesives for wood products.

- Coatings: Employed as a coating material due to its durability and resistance to heat.

- Laminates: Commonly found in laminate flooring and countertops.

- Textiles: Utilized in treating textiles for improved flame resistance.

- Electrical Insulation: Serves as an insulating material in electrical components due to its thermal stability .

Interaction studies have shown that 1,3,5-triazine-2,4,6-triamine can interact with various substances during its application process. For instance:

- With Water: The polymer exhibits low solubility in water but can absorb moisture over time.

- With Solvents: It shows resistance to many organic solvents but may degrade under extreme conditions.

- With Heat: Thermal degradation can lead to the release of formaldehyde; thus understanding these interactions is crucial for safe application .

Several compounds share similarities with 1,3,5-triazine-2,4,6-triamine. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Urea-formaldehyde resin | Thermosetting resin | Lower cost but higher formaldehyde emissions |

| Phenol-formaldehyde resin | Thermosetting resin | Higher thermal stability but more brittle |

| Polyamide resin | Thermoplastic | More flexible and impact-resistant |

| Epoxy resin | Thermosetting | Superior adhesion properties but more complex synthesis |

The uniqueness of 1,3,5-triazine-2,4,6-triamine lies in its specific thermal stability and low toxicity profile compared to other resins. Its ability to form a rigid structure makes it particularly valuable in applications requiring durability .

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

68002-22-2

68002-21-1

68511-74-0

74499-38-0

68611-58-5

68002-23-3

110720-62-2

68955-24-8

68002-24-4

68002-25-5

68002-20-0

Use Classification

General Manufacturing Information

1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated: ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Furniture and related product manufacturing

1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde: ACTIVE

1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, isobutylated: ACTIVE

1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated: ACTIVE

1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated methylated: ACTIVE